

# Spectroscopic Analysis of L-4-Methoxymandelic Acid: A Technical Guide

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## Compound of Interest

Compound Name: L-4-Methoxymandelic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **L-4-Methoxymandelic acid**, a key intermediate in the synthesis of various pharmaceuticals. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **L-4-Methoxymandelic acid**.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	d (doublet)	2H	Ar-H (ortho to CH(OH)COOH)
~6.90	d (doublet)	2H	Ar-H (ortho to OCH <sub>3</sub> )
~5.10	s (singlet)	1H	CH(OH)COOH
~3.80	s (singlet)	3H	OCH <sub>3</sub>
Broad Signal	s (singlet)	2H	OH and COOH

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~174	COOH
~159	C-OCH <sub>3</sub>
~133	Ar-C (quaternary)
~128	Ar-CH (ortho to CH(OH)COOH)
~114	Ar-CH (ortho to OCH <sub>3</sub> )
~72	CH(OH)COOH
~55	OCH <sub>3</sub>

### IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid and alcohol)
~3000	Medium	C-H stretch (aromatic)
~2900	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1610, ~1510	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1030	Strong	C-O stretch (alcohol)

### MS (Mass Spectrometry) Data

m/z	Relative Abundance	Assignment
182	Moderate	$[M]^+$ (Molecular Ion)
137	High	$[M - \text{COOH}]^+$
109	Moderate	$[M - \text{COOH} - \text{CO}]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **L-4-Methoxymandelic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[\[1\]](#)
- The sample is gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

- A 400 MHz (or higher) NMR spectrometer is used for analysis.
- For  $^1\text{H}$  NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

### IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **L-4-Methoxymandelic acid** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[2\]](#)
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- The KBr pellet is placed in the sample holder of the instrument.
- A background spectrum of air is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .[\[3\]](#)

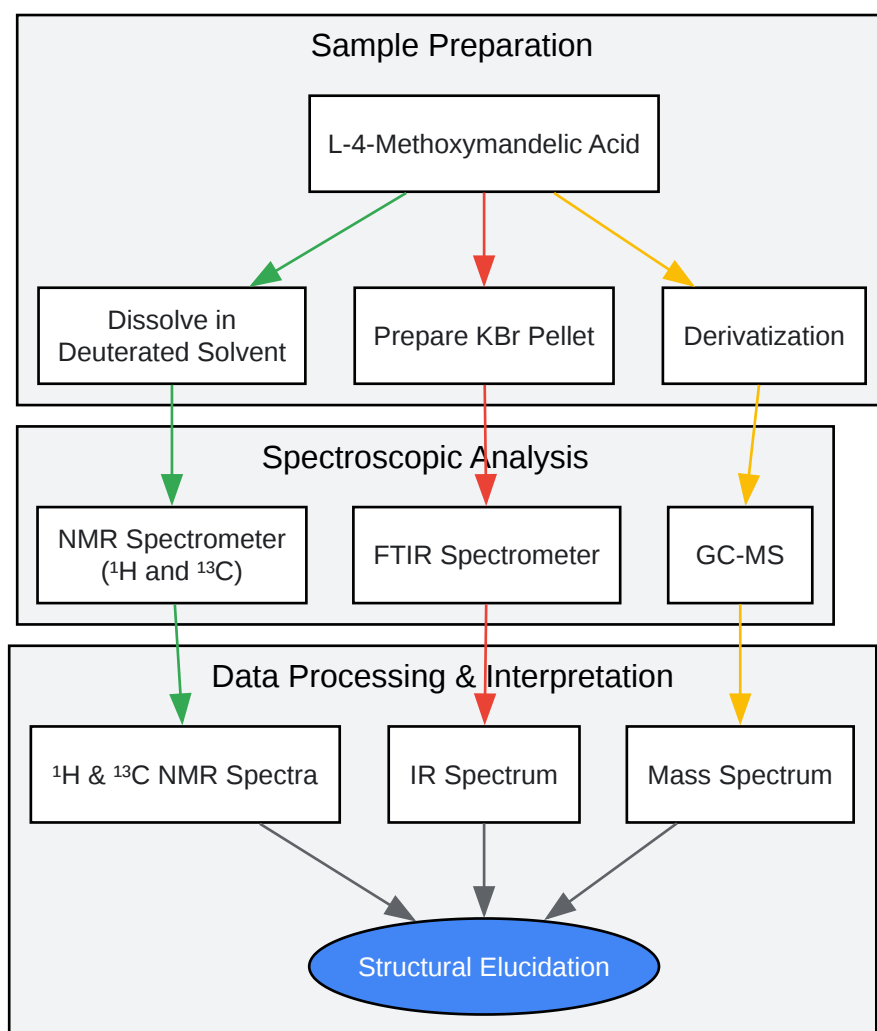
## Mass Spectrometry

Sample Preparation and Analysis (GC-MS):

- Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification, for example, by reacting the sample with  $\text{BF}_3$ /methanol.[\[4\]](#)
- Injection: A small volume (e.g., 1  $\mu\text{L}$ ) of the derivatized sample is injected into the gas chromatograph.
- Chromatographic Separation: The sample is passed through a suitable GC column (e.g., a non-polar capillary column) to separate the components.
- Mass Analysis: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio is determined.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **L-4-Methoxymandelic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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